molecular formula C23H26N2O5 B2957059 N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide CAS No. 888447-06-1

N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide

Cat. No.: B2957059
CAS No.: 888447-06-1
M. Wt: 410.47
InChI Key: UOOGWKMGCVXEGX-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a benzofuran carboxamide derivative, a class of compounds noted for their diverse biological activities. Its structure incorporates a 3,4-dimethoxyphenyl group, a common pharmacophore in bioactive molecules that can influence receptor binding and pharmacokinetic properties . The presence of the 2-ethylbutanamido side chain may contribute to the compound's lipophilicity and overall metabolic profile. Benzofuran and dimethoxyphenyl derivatives are frequently investigated for their potential interactions with various enzymatic and receptor targets . Research into structurally related compounds has indicated potential areas of application, including as a scaffold for the development of central nervous system (CNS) active agents or antimicrobials, though the specific mechanism of action for this precise molecule requires further investigation . This product is intended for research purposes, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-5-14(6-2)22(26)25-20-16-9-7-8-10-17(16)30-21(20)23(27)24-15-11-12-18(28-3)19(13-15)29-4/h7-14H,5-6H2,1-4H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOGWKMGCVXEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives and benzofuran-2-carboxylic acid. The synthesis may involve:

    Amidation Reaction: The carboxylic acid group of benzofuran-2-carboxylic acid reacts with an amine derivative to form the amide bond.

    Substitution Reaction:

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, compounds with benzofuran structures are often investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects. Research into this compound could reveal similar properties.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

  • Rip-B (Benzamide Analog) : While lacking the benzofuran core, Rip-B shares the 3,4-dimethoxyphenethyl group. Its simpler structure and high yield (80%) highlight synthetic accessibility but suggest divergent pharmacological targets compared to benzofuran derivatives .
  • Tacrine-Benzofuran Hybrids : These hybrids integrate a tacrine moiety (acetylcholinesterase inhibitor) with benzofuran, aiming for multi-target Alzheimer’s therapy. Lower yields (67–79%) reflect synthetic complexity, but the dual pharmacophore strategy is promising .
  • The absence of dimethoxy groups in the naphthamido analog () reduces electron-donating effects, altering receptor interactions .
  • Steric and Electronic Effects : The target compound’s 2-ethylbutanamido group offers intermediate steric bulk compared to phenyl or naphthyl substituents, possibly optimizing binding pocket compatibility.

Research Findings and Hypotheses

  • Tacrine-Benzofuran Hybrids : Demonstrated dual inhibition of acetylcholinesterase and amyloid-beta aggregation, supporting multi-target design . The target compound’s dimethoxyphenyl group may similarly enhance receptor affinity, though its lack of tacrine limits direct comparison.
  • Crystal Structure Insights : –4 highlights the role of 3,4-dimethoxyphenyl in stabilizing molecular conformations via hydrogen bonding and π-π interactions, a feature likely shared by the target compound .
  • Pharmacokinetic Predictions : The ethylbutanamido chain in the target compound may confer better metabolic stability than bulkier analogs (e.g., naphthyl), balancing lipophilicity and solubility.

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